molecular formula C8H16F3N3 B2803143 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine CAS No. 1094941-74-8

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine

Cat. No.: B2803143
CAS No.: 1094941-74-8
M. Wt: 211.232
InChI Key: AKOLAWOAJDKKKN-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine is a chemical compound with the molecular formula C8H16F3N3 and a molecular weight of 211.23 g/mol This compound features a piperazine ring substituted with a 2,2,2-trifluoroethyl group and an ethanamine chain

Preparation Methods

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The trifluoroethyl group may enhance the compound’s binding affinity to its targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine can be compared with similar compounds, such as:

The unique presence of the trifluoroethyl group in this compound distinguishes it from other similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N3/c9-8(10,11)7-14-5-3-13(2-1-12)4-6-14/h1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLAWOAJDKKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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